![molecular formula C10H16N2O B1522832 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one CAS No. 1176712-56-3](/img/structure/B1522832.png)
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one
Overview
Description
Agmatine, also known as 1-(4-Aminobutyl)guanidine, is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain .
Synthesis Analysis
For the purpose of obtaining a creatinine-specific antibody, a creatinine derivative with 4-aminobutyl, which was served as a linker for preparing the creatinine–bovine serum albumin (BSA) conjugate, was synthesized from 4-benzylaminobutan-1-ol in 8 steps .
Molecular Structure Analysis
The exact molecular structure of Agmatine is still being investigated. Some of the biochemical mechanisms discovered so far concern Agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .
Chemical Reactions Analysis
The chemical modification of peptides or proteins prior to MS-analysis is generally carried out for any of three purposes: (1) to attach an affinity handle to purify a subset of the proteome, (2) to incorporate stable isotope labels for relative quantification of two or more samples, and/or (3) to modify the physiochemical properties of peptides and proteins to improve them as MS analytes .
Scientific Research Applications
Isotope Labeling in Metabolic Studies
Isotope labeling has become a pivotal technique in studying metabolic pathways. The compound can be used to create isotopically labeled versions of biologically significant molecules, such as agmatine . These labeled compounds are then utilized in conjunction with nuclear magnetic resonance (NMR) or mass spectrometry to trace and understand metabolic processes in detail.
Neurotransmitter Research
Agmatine, a derivative of the compound, has been identified as a potential novel neurotransmitter . This discovery opens up avenues for extensive research into its role in neurotransmission, its interaction with receptors, and its overall impact on neurological function.
Pharmacological Applications
The compound’s derivatives have shown promise in pharmacology due to their anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties . These characteristics suggest potential therapeutic applications for treating conditions like hypertension, ischemia, diabetes, and other cardiovascular diseases.
Biochemical Pathway Analysis
In biochemistry, the compound can be used to synthesize agmatine, which plays a role in polyamine biosynthesis—a critical pathway in cellular function . Understanding these pathways can lead to insights into cell growth, proliferation, and death, which are key in cancer research and treatment.
Analytical Chemistry Techniques
Derivatives of the compound, such as N-(4-aminobutyl)-N-ethylisoluminol (ABEI), have been used in chemiluminescent reactions for analytical purposes . These reactions are valuable in developing sensitive detection systems for various analytes, enhancing the capabilities of bioassays and diagnostic tests.
Drug Development and Internal Standards
The compound’s derivatives can be used to study the pharmacokinetics and bio-distribution of drugs . By creating labeled versions of drugs or internal standards, researchers can accurately measure drug concentration and distribution in biological systems, which is crucial in drug development and therapeutic monitoring.
Mechanism of Action
Target of Action
The primary target of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these multiple molecular targets .
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . The targets include neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can be used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry to study the pharmacokinetics and bio-distribution of Agmatine and its metabolites in vitro and in vivo .
Action Environment
The action environment of Agmatine is influenced by various factors. It’s worth noting that the physiological relevance of Agmatine’s actions were questioned given the high concentrations required
Future Directions
properties
IUPAC Name |
1-(4-aminobutyl)-6-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOGGCLRXOBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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